REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[NH:4][N:3]=1.CC[O:13][C:14]([CH:16]([C:20]([CH3:22])=O)[C:17]([CH3:19])=O)=[O:15]>C(O)(=O)C>[C:7]([C:5]1[CH:6]=[C:2]2[N:1]=[C:17]([CH3:19])[C:16]([C:14]([OH:15])=[O:13])=[C:20]([CH3:22])[N:3]2[N:4]=1)([CH3:10])([CH3:9])[CH3:8]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=C1)C(C)(C)C
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Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
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CCOC(=O)C(C(=O)C)C(=O)C
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Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
|
CUSTOM
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Details
|
stirred for 3 hours at 120° C
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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ADDITION
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Details
|
Ethanol (10 ml) and 5 N sodium hydroxide solution (3 ml) were added to the residue
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Type
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STIRRING
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Details
|
stirred for 1 hour at 70° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
water was added to the mixture which
|
Type
|
WASH
|
Details
|
was then washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
2 N Hydrochloric acid was added to the aqueous phase until it
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and n-hexane
|
Type
|
CUSTOM
|
Details
|
The product was dried under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN2C(N=C(C(=C2C)C(=O)O)C)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |